Hexadecenylsuccinic anhydride

CAS No.: 32072-96-1

Cat. No.: VC2439626

Molecular Formula: C20H34O3

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32072-96-1 |

|---|---|

| Molecular Formula | C20H34O3 |

| Molecular Weight | 322.5 g/mol |

| IUPAC Name | 3-[(E)-hexadec-1-enyl]oxolane-2,5-dione |

| Standard InChI | InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h15-16,18H,2-14,17H2,1H3/b16-15+ |

| Standard InChI Key | RSPWVGZWUBNLQU-FOCLMDBBSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O |

| SMILES | CCCCCCCCCCCCCCC=CC1CC(=O)OC1=O |

| Canonical SMILES | CCCCCCCCCCCCCCC=CC1CC(=O)OC1=O |

Introduction

Fundamental Characteristics and Identification

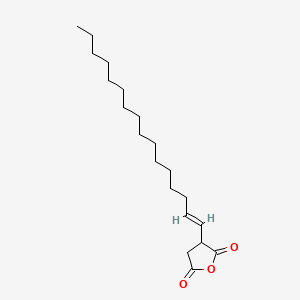

Hexadecenylsuccinic anhydride is an organic compound classified as an alkenyl succinic anhydride. It features a hexadecenyl (C16) carbon chain attached to a succinic anhydride core structure. The compound is identified through several standardized nomenclature systems used in chemistry and materials science.

Nomenclature and Identification Parameters

The compound is formally known as 3-(Hexadec-1-en-1-yl)oxolane-2,5-dione in IUPAC nomenclature . It possesses several important identification parameters that allow for its precise characterization in chemical databases and regulatory frameworks:

This compound belongs to the broader family of succinic anhydrides, which contain a dehydrated succinic acid structure. These compounds serve as precursors for polymers, resins, and solvents, making them industrially significant .

Structural Characteristics

The molecular structure of hexadecenylsuccinic anhydride consists of a five-membered cyclic anhydride ring with a hexadecenyl chain attached. This structure provides both polar and nonpolar regions within the same molecule, contributing to its unique chemical behavior and applications. The presence of the double bond in the alkenyl chain creates opportunities for further chemical modifications and reactions.

Physical and Chemical Properties

Hexadecenylsuccinic anhydride possesses distinct physical and chemical characteristics that determine its behavior in various applications and processing conditions. Understanding these properties is crucial for its effective utilization in industrial and research settings.

Physical State and Appearance

At room temperature, hexadecenylsuccinic anhydride appears as a white crystalline solid . This physical form facilitates its handling, storage, and incorporation into various formulations and processes.

Chemical Reactivity

As an anhydride, hexadecenylsuccinic anhydride demonstrates characteristic reactivity patterns. The anhydride functionality readily undergoes nucleophilic attack, leading to ring opening and formation of carboxylic acid derivatives. This reactivity makes it valuable as a reactive intermediate in various chemical processes, particularly in polymer chemistry and pharmaceutical synthesis. The presence of the alkenyl chain introduces potential for additional reactions at the carbon-carbon double bond.

Synthesis Methods

The production of hexadecenylsuccinic anhydride typically involves specific reaction conditions to ensure high purity and yield. The synthesis pathways utilized commercially and in research settings have been optimized through extensive development.

Ene-Reaction Synthesis

The primary synthetic route for producing hexadecenylsuccinic anhydride involves an ene-reaction between maleic anhydride and a suitable hexadecene precursor. This approach represents a specialized application of the broader methodologies used for alkenyl succinic anhydrides synthesis .

Research on related alkenyl succinic anhydrides has determined optimal reaction conditions that can be adapted for hexadecenylsuccinic anhydride synthesis:

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 220-235°C | Critical for reaction efficiency |

| Molar Ratio (MA/SME)* | 1.2-1.35 | For optimal yield |

| Reaction Time | 8-10 hours | Balance between conversion and side product formation |

| Solvent | Xylene (50%) | Facilitates reagent contact and reduces side product formation |

*MA/SME refers to maleic anhydride/starting material esters ratio .

Reaction Considerations

The synthesis of hexadecenylsuccinic anhydride presents several challenges that must be addressed to achieve high-quality product:

-

Temperature control is critical, as temperatures below 220°C result in insufficient conversion, while temperatures above 235°C promote excessive side product formation .

-

Reaction time must be carefully monitored. Extended reaction times (>12 hours) increase yield but also significantly increase side product formation, affecting product clarity and purity .

-

The presence of a suitable solvent like xylene helps improve reagent contact and reduces side product formation, though it necessitates higher reaction temperatures to compensate for kinetic inhibition .

Applications and Uses

Hexadecenylsuccinic anhydride finds application across multiple industries due to its distinctive chemical structure and reactivity profile. As a member of the succinic anhydride family, it shares many application areas with related compounds while offering unique advantages in specific contexts.

Epoxy Curing Applications

One of the primary applications of hexadecenylsuccinic anhydride is as a curing agent (hardener) for epoxy resins . The anhydride functionality reacts with epoxide groups, forming strong cross-linked networks. This makes it valuable in high-performance composite materials, electronic encapsulation, and specialty coatings where controlled curing profiles and specific mechanical properties are required.

Pharmaceutical and Specialty Chemical Applications

| Classification | Code/Details | Significance |

|---|---|---|

| HS Code | 2917190090 | For international trade and customs purposes |

| Classification | Acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives | Chemical family classification |

| VAT | 17.0% | Tax information (varies by jurisdiction) |

| Tax rebate rate | 9.0% | Financial consideration for bulk purchases |

| MFN tariff | 6.5% | Most Favored Nation import duty |

| General tariff | 30.0% | Standard import duty rate |

These classifications are important for international commerce, regulatory compliance, and documentation requirements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume